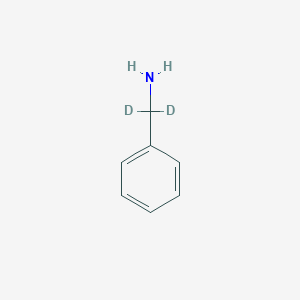

苄基-α,α-D2-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

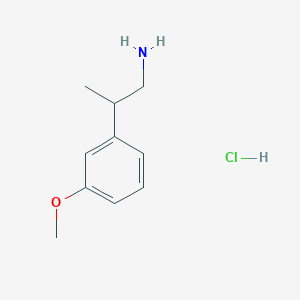

Benzyl-alpha,alpha-D2-amine is a useful research compound. Its molecular formula is C7H9N and its molecular weight is 109.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality Benzyl-alpha,alpha-D2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl-alpha,alpha-D2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

药物化学

苄基-α,α-D2-胺在药物化学中用于合成药物化合物。 其结构作为构建块用于创建各种治疗剂 . 例如,它用于开发2-苯乙胺,它们在靶向关键受体(如肾上腺素受体、多巴胺受体等)方面很重要 .

农业

在农业中,苄基-α,α-D2-胺可以参与植物生长调节剂和杀虫剂的合成。 其衍生物可能会影响植物的生长发育,并且可以用于研究这些化学物质与植物生物化学的相互作用 .

材料科学

在材料科学中,苄基-α,α-D2-胺用于修饰聚合物并创造具有改进性能的新材料。 它可以作为单体或交联剂来提高材料的强度和耐久性 .

工业应用

在工业上,苄基-α,α-D2-胺是染料、树脂和其他化学品的合成前体。 它用于需要稳定同位素标记化合物的过程,以追踪化学反应和途径 .

环境应用

环境科学家使用苄基-α,α-D2-胺来追踪污染源并了解生物化学循环。 它的同位素标记有助于追踪污染物在环境中的运动和转化 .

食品工业

在食品工业中,苄基-α,α-D2-胺可用于分析方法以确保食品安全和质量。 它可以帮助识别特定化合物的存在并了解它们的代谢途径 .

化妆品

苄基-α,α-D2-胺可用于化妆品行业,用于研究新产品。 其衍生物可以作为防腐剂或在化妆品配方中发挥其他功能作用 .

生物化学研究

在生物化学中,苄基-α,α-D2-胺对于研究酶-底物相互作用和代谢途径非常有价值。 它用于酶促分析,并在质谱法中用作标准品以了解生物化学过程 .

作用机制

Target of Action

The primary target of Benzyl-alpha,alpha-D2-amine is Monoamine oxidase type B (MAO-B) . This enzyme catalyzes the oxidative deamination of biogenic and xenobiotic amines and plays a crucial role in the metabolism of neuroactive and vasoactive amines in the central nervous system and peripheral tissues . MAO-B preferentially degrades benzylamine and phenylethylamine .

Biochemical Pathways

The biochemical pathways affected by Benzyl-alpha,alpha-D2-amine are likely related to the metabolism of biogenic and xenobiotic amines, given the role of its target, MAO-B . By potentially inhibiting MAO-B, Benzyl-alpha,alpha-D2-amine could affect the degradation of certain amines, leading to changes in their concentrations and thus influencing related biochemical pathways.

Result of Action

The molecular and cellular effects of Benzyl-alpha,alpha-D2-amine’s action would likely be related to changes in the concentrations of certain amines, given its potential inhibitory effect on MAO-B . These changes could have various downstream effects, potentially influencing neurological and vascular function.

生化分析

Biochemical Properties

Benzyl-alpha,alpha-D2-amine plays a significant role in biochemical reactions due to its unique isotopic labeling. It interacts with various enzymes, proteins, and other biomolecules, providing insights into reaction mechanisms and metabolic pathways. The deuterium atoms in Benzyl-alpha,alpha-D2-amine can alter the reaction kinetics, leading to a kinetic isotope effect. This effect is particularly useful in studying enzyme-catalyzed reactions, as it helps in identifying the rate-determining steps and understanding the enzyme’s catalytic mechanism .

Cellular Effects

Benzyl-alpha,alpha-D2-amine influences various types of cells and cellular processes. Its incorporation into cellular systems can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the presence of deuterium can lead to subtle changes in the vibrational frequencies of chemical bonds, which can impact the interactions between biomolecules. This can result in altered cellular responses, such as changes in signal transduction pathways or modifications in gene expression patterns .

Molecular Mechanism

The molecular mechanism of Benzyl-alpha,alpha-D2-amine involves its interaction with biomolecules at the molecular level. The deuterium atoms in the compound can form stronger bonds compared to hydrogen, leading to changes in binding interactions with enzymes and other proteins. This can result in enzyme inhibition or activation, depending on the specific biochemical context. Additionally, Benzyl-alpha,alpha-D2-amine can influence gene expression by affecting the transcriptional machinery or by modulating the activity of transcription factors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Benzyl-alpha,alpha-D2-amine can change over time. The compound’s stability and degradation are crucial factors that determine its long-term effects on cellular function. Studies have shown that Benzyl-alpha,alpha-D2-amine is relatively stable under standard laboratory conditions, but its degradation products can have different biochemical properties. Long-term exposure to Benzyl-alpha,alpha-D2-amine can lead to cumulative effects on cellular processes, which may be observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of Benzyl-alpha,alpha-D2-amine vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. At high doses, Benzyl-alpha,alpha-D2-amine can exhibit toxic or adverse effects, such as disruption of metabolic pathways or induction of oxidative stress .

Metabolic Pathways

Benzyl-alpha,alpha-D2-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation. The deuterium atoms can influence the metabolic flux, leading to changes in metabolite levels. For example, the compound can be metabolized by cytochrome P450 enzymes, resulting in the formation of deuterated metabolites. These metabolites can provide valuable information on the metabolic fate of the compound and its impact on cellular metabolism .

Transport and Distribution

The transport and distribution of Benzyl-alpha,alpha-D2-amine within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms or passive diffusion. Once inside the cell, Benzyl-alpha,alpha-D2-amine can interact with intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues can vary depending on factors such as blood flow, tissue permeability, and binding affinity to cellular components .

Subcellular Localization

Benzyl-alpha,alpha-D2-amine exhibits specific subcellular localization, which can affect its activity and function. The compound may be targeted to specific compartments or organelles through targeting signals or post-translational modifications. For instance, Benzyl-alpha,alpha-D2-amine can be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism. The subcellular localization of Benzyl-alpha,alpha-D2-amine is crucial for understanding its role in cellular processes and its potential therapeutic applications .

属性

IUPAC Name |

dideuterio(phenyl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N/c8-6-7-4-2-1-3-5-7/h1-5H,6,8H2/i6D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGQKYBSKWIADBV-NCYHJHSESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C1=CC=CC=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

109.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。